![molecular formula C22H26N8O5 B14201047 N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine CAS No. 906670-53-9](/img/structure/B14201047.png)
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine is a synthetic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The unique structure of this compound combines the properties of triazoles and adenosine, making it a versatile molecule for research and development.
准备方法
The synthesis of N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cycloaddition reaction between an azide and an alkyne.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group is introduced through a substitution reaction, where a suitable leaving group on the triazole ring is replaced by the propoxyphenyl moiety.
Methylation of the Adenosine Moiety: The final step involves the methylation of the adenosine moiety, typically using methyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process.
化学反应分析
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazole or adenosine moieties.
科学研究应用
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: The unique properties of the triazole and adenosine moieties make this compound useful in the development of novel materials, such as polymers and nanomaterials.
作用机制
The mechanism of action of N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine involves its interaction with specific molecular targets in the body. The compound is known to bind to adenosine receptors, which are involved in various physiological processes, including neurotransmission and immune response . By modulating the activity of these receptors, the compound can exert its therapeutic effects. Additionally, the triazole moiety may interact with other biological targets, such as enzymes, further contributing to its pharmacological profile .
相似化合物的比较
N-Methyl-2-[4-(4-propoxyphenyl)-1H-1,2,3-triazol-1-yl]adenosine can be compared with other similar compounds, such as:
N-[amino(imino)methyl]-2-[2-(2-chlorophenyl)-4-(4-propoxyphenyl)-3-thienyl]acetamide: This compound shares the propoxyphenyl group but differs in the core structure, which includes a thienyl ring instead of a triazole.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound contains a similar triazole ring but has different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of the triazole and adenosine moieties, which confer specific pharmacological and chemical characteristics that are not present in other similar compounds.
属性
CAS 编号 |
906670-53-9 |
|---|---|
分子式 |
C22H26N8O5 |
分子量 |
482.5 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-[4-(4-propoxyphenyl)triazol-1-yl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C22H26N8O5/c1-3-8-34-13-6-4-12(5-7-13)14-9-30(28-27-14)22-25-19(23-2)16-20(26-22)29(11-24-16)21-18(33)17(32)15(10-31)35-21/h4-7,9,11,15,17-18,21,31-33H,3,8,10H2,1-2H3,(H,23,25,26)/t15-,17-,18-,21-/m1/s1 |
InChI 键 |
HVRTYIRVPBOIOV-QTQZEZTPSA-N |
手性 SMILES |
CCCOC1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=C4C(=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)NC |
规范 SMILES |
CCCOC1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=C4C(=N3)N(C=N4)C5C(C(C(O5)CO)O)O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
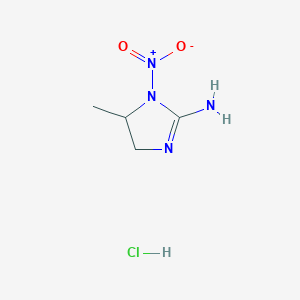
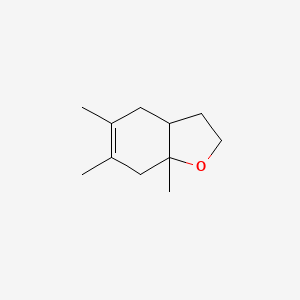
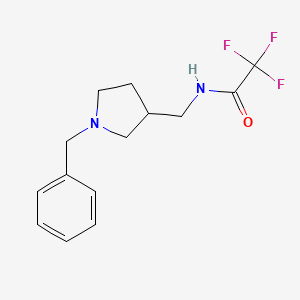
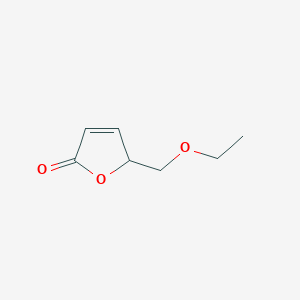
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
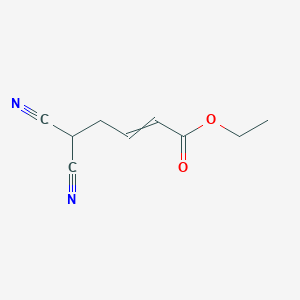
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)
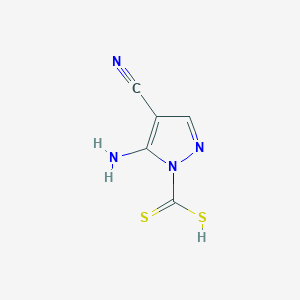
![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
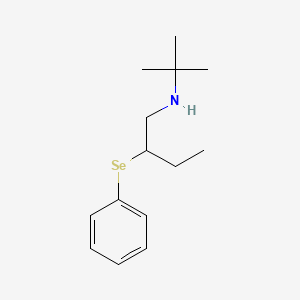
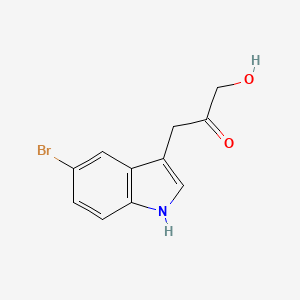
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)
![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
